

Differentiating C₁₁H₁₂O₄ Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

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Compound of Interest

Compound Name:	1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
CAS No.:	35028-03-6
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For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the differentiation of isomers presents a significant challenge. Molecules sharing the same chemical formula, C₁₁H₁₂O₄, can exhibit vastly different chemical and biological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful solution for distinguishing these closely related compounds. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of four common C₁₁H₁₂O₄ isomers: Sinapaldehyde, 3,4-Dimethoxycinnamic acid, Ethyl caffeate, and 6-Methoxymellein. By understanding their unique fragmentation behaviors under various ionization conditions, researchers can confidently identify and characterize these isomers in complex matrices.

The Challenge of Isomeric Differentiation

Isomers with the molecular formula C₁₁H₁₂O₄ are prevalent in natural products, synthetic chemistry, and drug metabolism studies. Their structural diversity, ranging from

phenylpropanoids to dihydroisocoumarins, necessitates precise analytical techniques for unambiguous identification. While chromatographic methods can aid in their separation, co-elution is a common issue. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), provides a robust method for isomer differentiation by generating unique "fingerprint" fragmentation patterns based on the inherent structural features of each molecule.

Comparative Analysis of Fragmentation Patterns

This section details the characteristic fragmentation patterns of the four selected C₁₁H₁₂O₄ isomers observed under Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of moderately polar and thermolabile molecules.

Ionization and Precursor Ions

Under typical ESI conditions, these isomers will form precursor ions corresponding to their protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. For C₁₁H₁₂O₄, with a monoisotopic mass of approximately 208.07 Da, the precursor ions will be observed at m/z 209.08 in positive mode and m/z 207.06 in negative mode.

Fragmentation Behavior of C₁₁H₁₂O₄ Isomers

The following table summarizes the key fragment ions observed for each isomer in both positive and negative ESI-MS/MS modes. The fragmentation pathways are further illustrated in the subsequent diagrams.

Isomer	Structure	Key Fragment Ions (Positive ESI-MS/MS)	Key Fragment Ions (Negative ESI-MS/MS)
Sinapaldehyde	(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryl aldehyde	m/z 191 [M+H-H ₂ O] ⁺ , m/z 179 [M+H-CH ₂ O] ⁺ , m/z 163, m/z 151	m/z 192 [M-H-CH ₃] ⁻ , m/z 177 [M-H-CH ₂ O] ⁻ , m/z 164, m/z 149
3,4-Dimethoxycinnamic acid	(E)-3-(3,4-dimethoxyphenyl)acrylic acid	m/z 191 [M+H-H ₂ O] ⁺ , m/z 179 [M+H-CH ₂ O] ⁺ , m/z 163, m/z 149	m/z 193 [M-H-CH ₃] ⁻ , m/z 163 [M-H-CO ₂ -H ₂] ⁻ , m/z 148, m/z 133
Ethyl caffeate	Ethyl (E)-3-(3,4-dihydroxyphenyl)acrylate	m/z 191 [M+H-H ₂ O] ⁺ , m/z 163 [M+H-C ₂ H ₄ O] ⁺ , m/z 145, m/z 135	m/z 179 [M-H-C ₂ H ₄] ⁻ , m/z 163 [M-H-C ₂ H ₄ O] ⁻ , m/z 135 [M-H-C ₂ H ₄ -CO] ⁻
6-Methoxymellein	8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one	m/z 191 [M+H-H ₂ O] ⁺ , m/z 179 [M+H-CH ₂ O] ⁺ , m/z 165, m/z 147	m/z 193 [M-H-CH ₃] ⁻ , m/z 165 [M-H-CH ₃ -CO] ⁻ , m/z 147, m/z 121

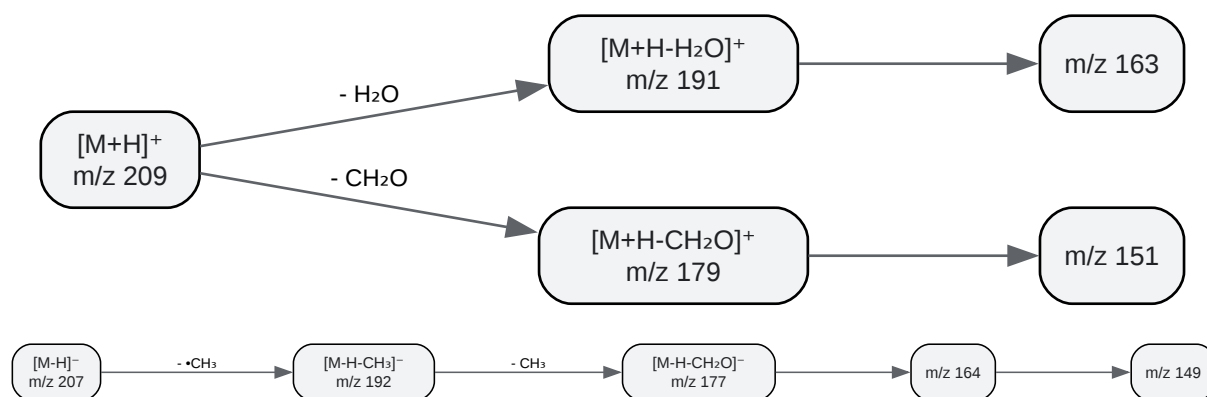
In-Depth Fragmentation Pathway Analysis

The observed fragments provide valuable structural information. The following sections and diagrams illustrate the proposed fragmentation pathways for each isomer, explaining the chemical rationale behind the observed cleavages.

Sinapaldehyde Fragmentation

Sinapaldehyde, a phenylpropanoid aldehyde, exhibits characteristic losses related to its functional groups.

Positive Ion Mode: The fragmentation is initiated by protonation, likely on the aldehyde oxygen or the phenolic hydroxyl group. The loss of water (H₂O) from the protonated molecule is a common fragmentation for compounds with hydroxyl groups. Subsequent losses of formaldehyde (CH₂O) and methyl radicals (•CH₃) from the methoxy groups are also observed.



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Negative ion fragmentation of Sinapaldehyde.

3,4-Dimethoxycinnamic Acid Fragmentation

As a cinnamic acid derivative, its fragmentation is characterized by losses from the carboxylic acid and methoxy groups.

Positive Ion Mode: Similar to sinapaldehyde, the protonated molecule readily loses water. The loss of formaldehyde from the methoxy groups is also a prominent fragmentation pathway.

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